6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Overview
Description
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a useful research compound. Its molecular formula is C10H10N4 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various therapeutic targets
Mode of Action
It’s known that the compound can be selectively functionalized using a br/mg-exchange, as well as regioselective magnesiations and zincations with tmp-bases . This allows for trapping reactions with various electrophiles .
Result of Action
It’s known that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media .
Biochemical Analysis
Biochemical Properties
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, this compound can bind to certain proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall biochemical activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound may inhibit the activity of certain kinases, leading to a decrease in phosphorylation events and subsequent downstream signaling. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to certain environmental factors such as light, temperature, and pH. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular responses, including alterations in cell viability, proliferation, and differentiation.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a significant role in the oxidation of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate. These metabolic reactions influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and localization. Additionally, binding proteins in the blood, such as albumin, can affect the distribution and bioavailability of this compound. The compound’s localization and accumulation in specific tissues are crucial factors that determine its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular metabolism and energy production. The subcellular localization of this compound is a critical determinant of its biochemical and cellular effects.
Properties
IUPAC Name |
6-cyclobutyl-5H-imidazo[1,2-b]pyrazole-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-6-8-9(7-2-1-3-7)13-14-5-4-12-10(8)14/h4-5,7,13H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABWOVHKLJECLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C3=NC=CN3N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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